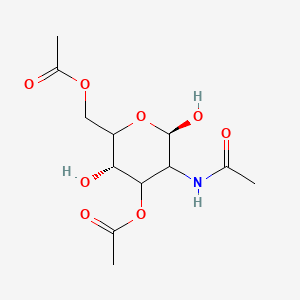

N-Acetyl-D-Glucosamine 3,6-Diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, a monosaccharide derivative of glucose. This compound is characterized by the presence of acetyl groups at the 3 and 6 positions of the glucosamine molecule. It is significant in various biological systems and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. One common method includes the reaction of N-Acetyl-D-Glucosamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, deacetylated glucosamine derivatives, and substituted glucosamine compounds .

Scientific Research Applications

N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Plays a role in studying cell wall biosynthesis in bacteria and fungi.

Medicine: Investigated for its potential in treating osteoarthritis and inflammatory bowel disease.

Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its incorporation into biological pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes like glycosyltransferases and glycosidases, influencing cellular processes such as cell signaling and structural integrity .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, significant in various biological systems.

N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group at the C-4 position.

Glucosamine: The parent compound without acetyl groups, commonly used in dietary supplements

Uniqueness

N-Acetyl-D-Glucosamine 3,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s selective acetylation enhances its stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

N-Acetyl-D-Glucosamine 3,6-Diacetate (NAGDA) is a derivative of N-Acetyl-D-Glucosamine (GlcNAc) that has garnered attention for its potential biological activities. This article delves into the biological activity of NAGDA, supported by data tables, case studies, and detailed research findings.

Overview of N-Acetyl-D-Glucosamine

N-Acetyl-D-Glucosamine is an amino sugar that plays a crucial role in various biological processes. It is involved in the synthesis of glycosaminoglycans and glycoproteins, which are essential for cellular functions and tissue repair. The biological activities of GlcNAc derivatives, including NAGDA, are primarily attributed to their ability to modulate cellular signaling pathways and influence metabolic processes.

-

Cellular Uptake and Metabolism :

- NAGDA is transported into cells where it can be phosphorylated to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), which enters various metabolic pathways. This process is crucial for its biological activity, as it can influence the synthesis of peptidoglycan in bacteria and glycosaminoglycans in mammalian cells .

- Inhibition of Pathogenic Processes :

- Anti-inflammatory Properties :

Case Studies

Study on Inflammatory Bowel Disease :

A pilot study involving children with severe treatment-resistant inflammatory bowel disease demonstrated promising results when treated with oral and rectal N-acetyl glucosamine. Eight out of twelve children showed significant improvement, with histological assessments indicating increased levels of glycosaminoglycans post-treatment .

Molecular Dynamics Analysis :

Another study utilized molecular dynamics simulations to explore the interactions between N-acetyl-D-glucosamine and SARS-CoV-2 proteins. The findings suggested that NAGDA could inhibit viral proteins and potentially induce an immune response against the virus .

Table 1: Summary of Biological Activities of NAGDA

Research Findings

Properties

Molecular Formula |

C12H19NO8 |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

[(3S,6R)-5-acetamido-4-acetyloxy-3,6-dihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H19NO8/c1-5(14)13-9-11(20-7(3)16)10(17)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10-,11?,12-/m1/s1 |

InChI Key |

SFVMJJXTEDCNOI-NPLYTMANSA-N |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)O)COC(=O)C)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.